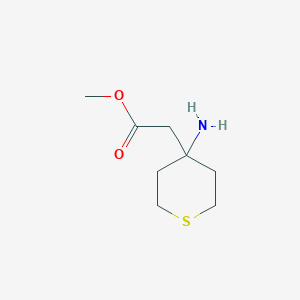

methyl 2-(4-aminothian-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminothian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWMKSKKFUUVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCSCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 4 Aminothian 4 Yl Acetate

Retrosynthetic Analysis and Key Disconnections for Thian-Ring System Formation

A retrosynthetic analysis of methyl 2-(4-aminothian-4-yl)acetate reveals several possible disconnection points. The primary challenge lies in the construction of the quaternary stereocenter at the C4 position of the thiane (B73995) ring, which bears both an amino group and an acetic acid methyl ester side chain.

A logical primary disconnection is at the C-N and C-C bonds at the C4 position. This leads back to a key intermediate, 4-oxothiane (thian-4-one). This disconnection is strategically advantageous as 4-oxothiane is a commercially available or readily synthesized starting material. The forward synthesis would then involve the introduction of the amino and acetate (B1210297) functionalities onto the ketone.

Key Disconnection Approach:

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | C4-N and C4-C bonds | 4-Oxothiane |

| 4-Oxothiane | C-S bonds | Acyclic precursors (e.g., dialdehydes and a sulfur source) |

The formation of the thiane ring itself can be envisioned through several classical methods, often involving the cyclization of an acyclic precursor. For instance, a double Michael addition of a sulfur nucleophile to a suitable α,β-unsaturated carbonyl compound or a dielectrophile can be employed.

Enantioselective and Diastereoselective Synthesis Strategies for Stereocontrol

The presence of a stereocenter at C4 necessitates the use of stereoselective synthetic strategies to obtain enantiomerically pure forms of this compound.

Chiral Auxiliary Approaches in Thian-Based Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. In the context of our target molecule, a chiral auxiliary could be temporarily attached to a precursor to direct the stereochemical outcome of the key bond-forming reactions.

One plausible strategy involves the use of a chiral imine derived from 4-oxothiane and a chiral amine, such as (R)- or (S)-α-methylbenzylamine. The resulting chiral imine could then undergo a diastereoselective nucleophilic addition of a methyl acetate enolate equivalent. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched 4-amino-4-carboxymethylthiane.

Hypothetical Chiral Auxiliary-Mediated Synthesis:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Oxothiane, (R)-α-methylbenzylamine | TiCl4, Et3N | Chiral imine intermediate |

| 2 | Chiral imine | Lithium diisopropylamide (LDA), Methyl acetate | Diastereomerically enriched adduct |

| 3 | Adduct from Step 2 | H2, Pd/C | Methyl 2-((R)-4-aminothian-4-yl)acetate |

Asymmetric Catalysis in the Construction of this compound Scaffolds

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. A potential catalytic asymmetric route to this compound could involve a catalytic Strecker-type reaction on 4-oxothiane.

In this approach, 4-oxothiane would be reacted with a cyanide source and an amine in the presence of a chiral catalyst. The resulting α-aminonitrile could then be hydrolyzed and esterified to afford the target compound. Chiral thiourea-based catalysts or metal complexes with chiral ligands have shown promise in similar transformations.

Proposed Asymmetric Catalytic Strecker Reaction:

| Reactants | Catalyst System | Product |

| 4-Oxothiane, Trimethylsilyl cyanide, Aniline | Chiral Thiourea Catalyst | Enantiomerically enriched α-aminonitrile |

| α-aminonitrile | HCl, Methanol | This compound |

Chemoenzymatic Synthetic Routes for Stereoisomer Generation

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. A chemoenzymatic approach could provide a green and efficient route to enantiomerically pure this compound.

For instance, a key step could be the enzymatic resolution of a racemic mixture of a precursor. A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 4-amino-4-cyanothiane, allowing for the separation of the two enantiomers. Alternatively, a transaminase could be used for the asymmetric amination of 4-oxothiane to directly generate an enantiomerically enriched 4-aminothiane intermediate. While specific enzymatic routes for this target are not yet established in the literature, the broad substrate tolerance of many enzymes makes this a promising area for future research.

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is crucial for improving efficiency, reducing costs, and minimizing environmental impact.

Exploration of Green Chemistry Principles in the Synthesis of Amino-Thian Acetates

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govnih.govyoutube.com For the synthesis of this compound, several green chemistry principles could be applied.

One key aspect is the use of greener solvents. nih.govnih.govyoutube.com Reactions could be explored in water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. nih.govnih.govyoutube.com Furthermore, the use of catalytic methods, as discussed in section 2.2.2, is inherently greener than stoichiometric approaches.

Application of Green Chemistry Principles:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |

| Atom Economy | Utilizing catalytic reactions and addition reactions that incorporate most of the atoms from the reactants into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. nih.govnih.govyoutube.com |

| Catalysis | Employing catalytic amounts of chiral catalysts or enzymes to reduce waste and improve efficiency. |

Flow Chemistry Applications and Continuous Processing for Efficient Compound Synthesis

The synthesis of substituted heterocyclic compounds, such as thiane derivatives, is increasingly benefiting from the adoption of flow chemistry and continuous processing. youtube.com These techniques offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. youtube.com

A hypothetical continuous flow process for a thiane derivative could involve the following key stages:

Heterocycle Formation: The initial formation of the thiane ring could be achieved under flow conditions. The precise control over reaction temperature and residence time in a microreactor can improve the yield and selectivity of the cyclization reaction.

Functionalization: Subsequent functionalization steps, such as the introduction of the amino and acetate groups, can be performed in-line. Piston pumps can precisely introduce reagents and catalysts into the flow stream at specific points.

In-line Work-up and Purification: Simple in-line purification, such as liquid-liquid extraction or the use of scavenger resins, can be integrated into the flow path to remove by-products and unreacted starting materials before the final product is collected.

The table below illustrates a conceptual comparison between a traditional batch synthesis and a potential flow chemistry approach for a generic substituted thiane.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of reagents | Small reaction volumes enhance safety |

| Scalability | Often requires re-optimization | Achieved by running the system for longer periods |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

This continuous processing approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which can be safely handled in the small, controlled environment of a flow reactor.

Sophisticated Structural Elucidation and Stereochemical Analysis

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

A comprehensive analysis of the vibrational modes of methyl 2-(4-aminothian-4-yl)acetate using Fourier-transform infrared (FT-IR) and Raman spectroscopy is crucial for the definitive identification of its functional groups and for gaining insights into its conformational preferences. However, a detailed search of scientific literature and chemical databases has revealed a lack of specific, published experimental or theoretical FT-IR and Raman spectroscopic data for this particular compound.

To provide a scientifically grounded and accurate discussion as mandated, direct research findings, including specific peak assignments and detailed conformational analysis for this compound, are required. Without access to such dedicated studies, any attempt to generate data tables and a thorough analysis would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

The characteristic vibrational frequencies for the primary functional groups expected in this compound—such as the N-H stretches of the primary amine, the C=O stretch of the ester, C-N, C-O, and C-S stretches, as well as various bending and deformation modes—depend significantly on the precise chemical environment and the three-dimensional structure of the molecule. The thiane (B73995) ring, in particular, can adopt various conformations (e.g., chair, boat, twist-boat), which would influence the vibrational spectra. A detailed analysis would necessitate either experimental spectra or high-level computational studies (e.g., Density Functional Theory calculations) to accurately predict the vibrational frequencies and their corresponding normal modes.

Given the strict requirement for detailed, non-speculative research findings, this section cannot be completed at this time due to the absence of available data in the public domain. Further experimental research or computational studies are needed to elucidate the vibrational properties of this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

No published studies utilizing Density Functional Theory (DFT) to investigate the conformational preferences or tautomerism of methyl 2-(4-aminothian-4-yl)acetate were found in the current scientific literature.

There are no available research articles detailing the use of ab initio calculations to determine the thermochemical properties or to model the reaction pathway energetics for this compound.

Molecular Dynamics (MD) Simulations for Solution-Phase Conformations and Solvent Interactions

A review of existing literature indicates that no molecular dynamics (MD) simulations have been performed to study the solution-phase conformations or solvent interactions of this compound.

Molecular Docking and Virtual Screening Studies with Relevant Biological Macromolecules

There is no publicly available research on molecular docking or virtual screening studies involving this compound with any biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for hypothetical analogues of this compound, as there is no available biological activity data for a series of related compounds.

Mechanistic Investigations of Molecular Interactions

Biochemical Target Identification and Validation Strategies

There is no publicly available information detailing the biochemical targets of methyl 2-(4-aminothian-4-yl)acetate. The strategies outlined below are general methodologies that would be applicable to such an investigation, but have not been specifically applied to this compound according to current scientific literature.

Affinity Chromatography and Proteomic Approaches for Protein Binding Partners

No studies have been published that utilize affinity chromatography or proteomic approaches to identify the protein binding partners of this compound. Such studies would typically involve immobilizing the compound on a solid support to capture interacting proteins from cell or tissue lysates, which are then identified using techniques like mass spectrometry.

Biochemical Assays for Enzyme Inhibition or Activation Mechanisms

There are no documented biochemical assays that have been used to determine if this compound acts as an enzyme inhibitor or activator. Standard enzymatic assays would be required to screen the compound against a panel of enzymes to identify any potential activity.

Enzyme Kinetics and Detailed Mechanism of Action Studies

In the absence of identified enzymatic targets, no enzyme kinetic studies or detailed mechanism of action analyses for this compound have been reported.

Reversible and Irreversible Enzyme Inhibition Profiling

There is no information available on whether this compound can act as a reversible or irreversible enzyme inhibitor. Determining this would require the identification of an enzyme target and subsequent kinetic studies to elucidate the nature of the inhibition.

Allosteric Modulation Investigations

No investigations into the potential allosteric modulation of any protein or receptor by this compound have been documented. Such studies would be crucial to understand if the compound can modulate the activity of a target protein by binding to a site distinct from the active site.

Advanced Analytical Techniques for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity, Isomer Resolution, and Quantitative Analysis

Chiral HPLC for Enantiomeric Excess Determination

Methyl 2-(4-aminothian-4-yl)acetate possesses a chiral center at the 4-position of the thiane (B73995) ring, meaning it can exist as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. sigmaaldrich.combgb-analytik.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The development of a chiral HPLC method for this compound would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers in the resulting chromatogram is then used to calculate the enantiomeric excess.

Hypothetical Chiral HPLC Data for this compound:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Enantiomeric Excess (e.e.) | 98% |

This table presents a hypothetical example of data that could be obtained from a chiral HPLC analysis.

Preparative HPLC for Stereoisomer Isolation

Once an effective chiral separation method is developed on an analytical scale, it can be scaled up to preparative HPLC to isolate the individual enantiomers of this compound. This involves using a larger column packed with the same chiral stationary phase and a higher flow rate. The separated enantiomers are collected as they elute from the column, allowing for the procurement of pure enantiomeric samples for further biological and pharmacological studies.

Advanced Hyphenated Techniques in Research Contexts

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide an unparalleled level of sensitivity and specificity for the analysis of complex samples.

LC-MS/MS for Metabolite Identification and Profiling

In a research model, understanding the metabolic fate of this compound is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and profiling potential metabolites. nih.govnih.govepa.gov In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsomes) from a research model exposed to the compound would be analyzed. The sample is first subjected to HPLC separation. The eluent is then introduced into a mass spectrometer, where the molecules are ionized and fragmented.

By comparing the mass spectra of the parent compound with those of potential metabolites, structural information can be deduced. Common metabolic transformations that could be investigated for this compound include hydrolysis of the ester to the corresponding carboxylic acid, N-acetylation of the amino group, or oxidation of the sulfur atom. researchgate.net

Hypothetical LC-MS/MS Data for a Potential Metabolite of this compound:

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Proposed Transformation |

| This compound | 190.08 | 131.05 | Loss of -COOCH3 |

| Metabolite 1 | 176.06 | 117.03 | Ester Hydrolysis |

| Metabolite 2 | 232.09 | 173.06 | N-Acetylation |

| Metabolite 3 | 206.08 | 147.05 | S-Oxidation |

This table presents a hypothetical example of data that could be obtained from an LC-MS/MS analysis for metabolite identification.

GC-MS for Volatile Derivatives and Trace Impurity Analysis

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or trace impurities. For instance, derivatization of the amino and/or carboxylic acid ester groups could be performed to increase volatility, allowing for GC separation. This technique is particularly useful for identifying and quantifying small, volatile impurities that may be present from the synthesis process.

Quantitative NMR (qNMR) for Precise Concentration and Purity Determination of Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the concentration and purity of chemical compounds with high precision and accuracy, without the need for a specific reference standard of the analyte itself. ox.ac.uk In qNMR, the integrated signal intensity of a specific nucleus (e.g., ¹H) in the analyte is compared to that of a certified internal standard of known concentration.

For the qNMR analysis of a research sample of this compound, a suitable internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals would be chosen. The sample and the internal standard are accurately weighed and dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under optimized conditions to ensure accurate integration. The purity of the this compound sample can then be calculated based on the integral ratios, the number of protons giving rise to the signals, the molecular weights, and the weighed masses of the analyte and the internal standard. ox.ac.uk

Hypothetical qNMR Purity Determination Data for this compound:

| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |

| Mass (mg) | 10.25 | 5.12 |

| Molecular Weight ( g/mol ) | 189.28 | 98.06 |

| ¹H NMR Signal Used | -OCH₃ singlet (δ 3.7 ppm) | -CH=CH- singlet (δ 7.1 ppm) |

| Number of Protons | 3 | 2 |

| Integral Value | 1.00 | 0.95 |

| Calculated Purity (%) | 98.5 | 100 (Certified) |

This table presents a hypothetical example of data that could be obtained from a qNMR experiment for purity determination.

Chemical Derivatization and Scaffold Modification for Research Purposes

Structure-Activity Relationship (SAR) Studies through Analog Synthesis and Evaluation

SAR studies are a cornerstone of drug discovery, providing insights into how specific chemical features of a molecule contribute to its biological activity. For a compound like methyl 2-(4-aminothian-4-yl)acetate, a systematic approach to analog synthesis would be crucial to understanding its potential as a bioactive agent.

Systematic Exploration of Substituent Effects on Biological Activity

The systematic modification of substituents on the this compound scaffold would allow researchers to probe the impact of various physicochemical properties on its interaction with a biological target. Key positions for modification include the amino group, the acetate (B1210297) moiety, and the thiane (B73995) ring itself. For instance, N-acylation, N-alkylation, or N-arylation of the primary amine could explore the steric and electronic requirements of the binding pocket. Similarly, modification of the methyl ester to other esters, amides, or carboxylic acids would investigate the role of this group in target engagement and solubility.

The effect of substituents on the biological activity of heterocyclic compounds has been well-documented. For example, in a study on 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, the nature of the substituent on a phenyl ring was shown to significantly influence the compound's antimigration activity. mdpi.com Electron-donating groups like methoxy (B1213986) enhanced activity, while electron-withdrawing groups such as nitro or chloro groups diminished it. mdpi.com A similar approach could be applied to the thiane ring of this compound, where the introduction of various substituents could modulate its biological profile.

Table 1: Hypothetical SAR of this compound Analogs

| Compound ID | R1 (on Amino Group) | R2 (Ester Modification) | R3 (on Thiane Ring) | Hypothetical Biological Activity (IC₅₀, µM) |

| 1 | H | CH₃ | H | >100 |

| 2 | Acetyl | CH₃ | H | 50 |

| 3 | Benzoyl | CH₃ | H | 25 |

| 4 | H | Ethyl | H | 90 |

| 5 | H | Carboxylic Acid | H | 75 |

| 6 | H | CH₃ | 2-Methyl | 80 |

| 7 | H | CH₃ | 3-Hydroxy | 60 |

This table presents hypothetical data to illustrate the principles of SAR studies.

Bioisosteric Replacement Strategies for Enhanced Molecular Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar physical and chemical properties. For this compound, several bioisosteric replacements could be envisioned. The sulfur atom in the thiane ring, for instance, could be replaced with an oxygen (oxane) or a nitrogen (piperidine) to assess the impact of the heteroatom on activity.

The ester functionality could be replaced with other groups like hydroxamic acid, tetrazole, or a sulfonamide, which can act as bioisosteres of the carboxylic acid that would result from ester hydrolysis in vivo. These changes can significantly alter the compound's hydrogen bonding capacity, pKa, and metabolic stability. Research on nih.govnih.govnih.govtriazino[2,3-c]quinazolines demonstrated that replacing a methylthiopropionate fragment with ethylthioacetate led to a significant increase in anti-inflammatory activity, comparable to the reference drug diclofenac. nih.gov This highlights how subtle bioisosteric modifications can lead to substantial improvements in biological effect.

Design and Synthesis of Chemically Modified Probes for Mechanistic Studies

To understand how a bioactive molecule exerts its effects, it is often necessary to develop chemical probes that can be used to visualize its cellular localization or to identify its protein targets.

Fluorescently Tagged Analogues for Cellular Localization Research

Attaching a fluorescent dye to this compound would enable researchers to track its distribution within cells using fluorescence microscopy. The choice of fluorophore and the point of attachment are critical to ensure that the biological activity of the parent molecule is retained. Typically, a linker is introduced between the core scaffold and the fluorophore to minimize steric hindrance. The primary amino group or a position on an aryl substituent (if introduced) would be a logical site for tethering a fluorescent tag. While fluorescent probes are excellent for imaging, they are generally not suitable for the enrichment of target proteins. nih.gov

Biotinylated Probes for Target Protein Isolation and Identification

Biotinylation is a widely used technique for affinity-based protein purification. A biotin (B1667282) tag can be attached to this compound, again via a suitable linker. The resulting biotinylated probe can be incubated with cell lysates, and the probe-protein complexes can be captured using streptavidin-coated beads. The isolated proteins can then be identified by mass spectrometry. However, the large size of the biotin tag can sometimes interfere with the compound's biological activity, and the presence of endogenous biotinylated proteins can lead to false positives. nih.gov To circumvent these issues, "click chemistry" probes with smaller tags like alkynes or azides can be used, with biotin being added after cell treatment and lysis. nih.gov

Development of Irreversible Probes for Covalent Target Labeling and Identification

Irreversible probes form a covalent bond with their biological target, which can be advantageous for target identification and for achieving a prolonged duration of action. To create an irreversible probe from this compound, a reactive functional group, or "warhead," would need to be incorporated into its structure. Examples of such groups include electrophiles like Michael acceptors, epoxides, or fluoromethyl ketones.

Another approach is the use of photoaffinity labeling. In this technique, a photoreactive group, such as a diazirine or an aryl azide, is incorporated into the molecule. Upon exposure to UV light, this group generates a highly reactive species that can form a covalent bond with nearby amino acid residues of the target protein. nih.gov This method has been successfully used to identify the protein targets of various bioactive molecules. nih.gov For instance, photoaffinity probes have been employed to identify over 250 cholesterol-binding proteins. nih.gov

Table 2: Chemical Probes Derived from a Hypothetical Bioactive Scaffold

| Probe Type | Modification on Scaffold | Linker | Tag/Warhead | Application |

| Fluorescent Probe | N-acylation | Polyethylene glycol (PEG) | Fluorescein | Cellular Localization |

| Biotinylated Probe | N-acylation | Alkyl chain | Biotin | Target Protein Isolation |

| Click Chemistry Probe | N-alkylation | Propargyl group | Alkyne | Target Identification |

| Irreversible Probe | C-substitution on thiane | None | Michael acceptor | Covalent Labeling |

| Photoaffinity Probe | Aryl substitution | None | Diazirine | Target Identification |

This table provides examples of how a scaffold like this compound could be modified to create chemical probes.

Prodrug Design and Application in Enhanced Cellular Uptake for Mechanistic Investigations

The strategic chemical modification of bioactive molecules is a cornerstone of medicinal chemistry and chemical biology, enabling the fine-tuning of pharmacokinetic properties and facilitating the elucidation of complex biological mechanisms. For the compound this compound, a molecule possessing a unique aminothiane scaffold, derivatization and prodrug strategies hold significant potential for enhancing its utility in research, particularly for studies requiring efficient cellular penetration. While specific research on the derivatization of this compound is not extensively documented in publicly available literature, established principles of organic and medicinal chemistry allow for the exploration of potential modifications.

The structure of this compound offers several avenues for chemical derivatization. The primary amine and the methyl ester functionalities are key handles for modification.

Derivatization of the Amino Group: The primary amine can be readily acylated to form a variety of amides. This modification can serve multiple purposes, including altering the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, acylation with small aliphatic or aromatic groups could modulate the compound's ability to cross cellular membranes.

Derivatization of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines or alcohols to generate a library of amide or ester derivatives. Such modifications can significantly impact the molecule's physicochemical properties and its interactions with biological targets.

Modification of the Thiane Scaffold: The thiane ring itself, a sulfur-containing heterocycle, presents opportunities for more complex scaffold modifications. The sulfur atom can potentially be oxidized to a sulfoxide (B87167) or a sulfone, which would drastically alter the polarity and geometry of the ring system. The introduction of substituents on the carbon atoms of the thiane ring could also be explored to probe the structure-activity relationships of potential biological targets. The medicinal chemistry of sulfur-containing heterocycles like thiophene (B33073) suggests that such modifications can profoundly influence biological activity. nih.gov

Prodrug Design and Application in Enhanced Cellular Uptake for Mechanistic Investigations

A significant challenge in mechanistic studies at the cellular level is ensuring that the investigational compound can efficiently cross the cell membrane to reach its intracellular target. For a molecule like this compound, which contains a polar amino group, cellular uptake might be limited. Prodrug design offers a powerful strategy to overcome this barrier.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. A common and effective prodrug strategy for compounds containing amino or carboxyl groups is the formation of amino acid esters. nih.govrsc.org This approach leverages the body's natural transport systems to enhance cellular uptake.

Hypothetical Prodrug Strategy for this compound:

A plausible prodrug of this compound could be synthesized by forming an amide bond between the primary amine of the parent compound and the carboxyl group of an amino acid. For example, coupling with an amino acid like L-valine would create a dipeptide-like structure.

This L-valine-amide prodrug would be designed to be a substrate for peptide transporters, such as PEPT1, which are expressed on the surface of various cells. By hijacking this transport system, the prodrug could be actively transported into the cell, bypassing the limitations of passive diffusion. Once inside the cell, intracellular peptidases would cleave the amide bond, releasing the active parent compound, this compound, to engage with its intracellular target.

The successful application of this strategy would enable researchers to achieve higher intracellular concentrations of the parent compound, which is crucial for conducting robust mechanistic investigations, such as target engagement studies, and for elucidating its mode of action. The design of such prodrugs can also involve shielding polar groups to increase lipophilicity, further enhancing membrane permeability. rsc.org

While these strategies are based on well-established principles, their specific application and efficacy for this compound would require dedicated synthetic efforts and experimental validation.

Future Research Trajectories and Broader Academic Implications

Identification of Unexplored Chemical Space and Persistent Synthetic Challenges

The core structure of methyl 2-(4-aminothian-4-yl)acetate, featuring a quaternary carbon at the 4-position of a thiane (B73995) ring bearing both an amine and an acetoxy-methyl group, presents inherent synthetic hurdles. The construction of this specific stereocenter is a non-trivial challenge that requires precise control over reaction conditions to avoid the formation of undesired byproducts. The synthesis of such 4,4-disubstituted thianes remains an area where more robust and stereoselective methods are needed.

The true potential of this compound lies in the vast, unexplored chemical space surrounding its core structure. Systematic modifications could lead to libraries of novel compounds with diverse physicochemical properties. The exploration of this space can be visualized through potential derivatization strategies.

Table 1: Potential Derivatives of this compound and Their Research Focus

| Modification Site | Potential Derivative Group | Hypothetical Research Focus |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Probing interactions with specific protein binding pockets; modulating solubility and cell permeability. |

| Ester Group | Saponification to Carboxylic Acid, Amidation | Improving metabolic stability; creating new hydrogen bonding opportunities with biological targets. |

| Thiane Ring | Oxidation of Sulfur (Sulfoxide, Sulfone) | Altering electronic properties and hydrogen bonding capacity; potential for novel protein interactions. |

| Thiane Ring | Introduction of additional substituents | Exploring structure-activity relationships (SAR); fine-tuning the conformational properties of the ring. |

These synthetic explorations would not only generate novel chemical entities for biological screening but also contribute to the fundamental understanding of heterocyclic chemistry.

Potential of this compound as a Novel Pharmacological Tool or Lead Compound in Academic Research

The structural components of this compound suggest its potential as a valuable molecule in medicinal chemistry. The thiane ring is a sulfur-containing heterocycle, and related structures like thiazines are found in molecules with a wide array of pharmacological activities, including antitumor and antimicrobial properties. naturalspublishing.comnih.gov The 4-amino substituent is a common feature in many successful kinase inhibitors and other therapeutic agents, highlighting its importance as a pharmacophore. nih.gov

Given these features, this compound could serve as:

A Novel Pharmacological Tool: If tagged with a fluorescent marker or a reactive group, it could be used to probe biological systems, potentially identifying new binding partners or illuminating pathways involving cyclic amine recognition.

A Lead Compound or Fragment: In high-throughput screening campaigns, its unique 3D shape could lead to initial "hits" against novel biological targets. Its structure could then be optimized through medicinal chemistry to improve potency and selectivity, similar to how substituted tryptamines have been modified to achieve specific receptor profiles. nih.gov

The development of derivatives based on this scaffold could lead to new classes of therapeutic agents, making it a prime candidate for academic drug discovery programs.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Should this compound or its derivatives exhibit interesting biological activity in phenotypic screens, a significant opportunity arises for the application of systems biology. nih.govresearchgate.net This interdisciplinary field moves beyond a single-target approach to understand the global effects of a compound on a biological system. frontiersin.org

A hypothetical workflow could be:

Target Identification via Chemoproteomics: The primary challenge with a hit from a phenotypic screen is identifying its molecular target(s). Chemoproteomics offers powerful tools for this purpose. mdpi.comlongdom.org By creating a probe version of the molecule (e.g., by attaching a biotin (B1667282) tag), researchers could perform affinity purification-mass spectrometry to "fish" for binding proteins within the entire proteome. nih.govnih.gov This provides an unbiased map of the compound's direct interactions.

Pathway Analysis via 'Omics': Following target identification, techniques like transcriptomics (RNA-seq) and metabolomics can reveal the downstream consequences of target engagement. nih.gov For instance, transcriptomics would show which genes are up- or down-regulated in response to the compound, while metabolomics would identify changes in cellular metabolite levels.

Network Modeling: The data from proteomics, transcriptomics, and metabolomics can be integrated to build computational models of the cellular networks perturbed by the compound. numberanalytics.com This provides a comprehensive mechanistic understanding, elucidating not only the primary mechanism of action but also potential off-target effects and polypharmacology. creative-diagnostics.com

This systems-level approach would provide a rich, multi-faceted understanding of the compound's biological role, far beyond what traditional pharmacological assays can offer.

Opportunities for Methodological Advancements and Interdisciplinary Collaborations in Chemical Biology

The exploration of the this compound scaffold is a prime example of a project that could drive methodological innovation and foster interdisciplinary science.

Methodological Advancements: The need to synthesize a library of derivatives could spur the development of new, efficient, and stereoselective synthetic routes for substituted thianes. Furthermore, screening these compounds might require the development of novel, high-content cellular imaging assays or other sophisticated screening platforms.

Interdisciplinary Collaborations: A successful research program centered on this molecule would necessitate a close partnership between different scientific disciplines. frontiersin.org

Synthetic Organic Chemists would be needed to design and execute the synthesis of the compound library.

Pharmacologists and Cell Biologists would perform the initial biological screens and follow-up validation experiments.

Chemical Biologists and Proteomics Experts would carry out the target identification studies. nih.govcreative-diagnostics.com

Computational Biologists and Bioinformaticians would be essential for analyzing the large 'omics' datasets and building predictive systems models. nih.govnumberanalytics.com

Such a collaborative effort would not only maximize the chances of discovering a novel therapeutic lead but also enrich each participating field through the exchange of ideas and techniques, ultimately advancing the broader field of chemical biology and drug discovery.

Q & A

Q. How are process control strategies applied to scale up synthesis while maintaining yield?

- Methodological Answer: PAT (Process Analytical Technology) tools like in-line FTIR monitor reaction progression. For esterifications, continuous flow reactors improve heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) purify intermediates, as applied in fuel engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.